(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide
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Description
“(5-(Azepan-1-yl)-2-phenyloxazol-4-yl)triphenylphosphonium iodide” is a chemical compound with the linear formula C35H34IN2OP . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C35H34IN2OP . The molecular weight is 656.552 . Detailed structural analysis is not available in the current literature.Scientific Research Applications
Myocardial Imaging Agents
Phosphonium compounds like [(Z) and (Z/E)-(1-bromo-1-penten-5-yl)]triphenylphosphonium iodides show promise as myocardial imaging agents. Studies suggest high heart uptake and favorable heart/blood ratios in rats, indicating potential use in positron emission computed tomography for heart imaging (Srivastava, Knapp, Callahan, & Goldstein, 1990).
Anticancer Activity
A series of 1,3‐oxazol‐4‐yltriphenylphosphonium salts, similar in structure, have been synthesized and evaluated for anticancer activity. Compounds containing phenyl or 4‐methylphenyl groups in the oxazole ring showed significant activity against cancer subpanels. This suggests their potential for development into new anticancer drugs (Brusnakov, Golovchenko, Velihina, Liavynets, Zhirnov, & Brovarets, 2022).
Herbicidal Activities
Novel compounds like 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones, which incorporate azepane structures, have been synthesized and screened for herbicidal activity against plants like rape and barnyard grass. Certain derivatives exhibited moderate herbicidal activity, indicating potential use in agricultural applications (Wang, Liu, Zhu, Zou, Hu, & Yang, 2006).
Properties
IUPAC Name |
[5-(azepan-1-yl)-2-phenyl-1,3-oxazol-4-yl]-triphenylphosphanium;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N2OP.HI/c1-2-16-26-35(25-15-1)33-32(34-31(36-33)27-17-7-3-8-18-27)37(28-19-9-4-10-20-28,29-21-11-5-12-22-29)30-23-13-6-14-24-30;/h3-14,17-24H,1-2,15-16,25-26H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQNGYGENKXVRZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32IN2OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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